An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Dichloropropane
An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Dichloropropane
This guide provides a comprehensive overview of the physical and chemical properties of 1,1-dichloropropane, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate a thorough understanding of this chlorinated hydrocarbon's characteristics, supported by experimental methodologies and visual representations of key processes.
Chemical Identity
1,1-Dichloropropane, also known as propylidene chloride, is a halogenated organic compound. It is a colorless liquid with a characteristic sweet odor.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1,1-dichloropropane[1] |
| Synonyms | Propylidene chloride, R 270fb, alpha,alpha-Dichloropropane[1] |
| CAS Number | 78-99-9[1] |
| Molecular Formula | C₃H₆Cl₂[1] |
| Molecular Weight | 112.99 g/mol [3] |
| InChI Key | WIHMGGWNMISDNJ-UHFFFAOYSA-N[2] |
| SMILES | CCC(Cl)Cl[3] |
Physical Properties
The physical properties of 1,1-dichloropropane are critical for its handling, application, and in the design of experimental procedures. A summary of these properties is provided in the table below.
Table 2: Physical Properties of 1,1-Dichloropropane
| Property | Value | Conditions |
| Boiling Point | 88 °C (190.4 °F)[3] | at 760 mmHg[1] |
| Melting Point | < 25 °C[4] | |
| Density | 1.13 g/mL[3] | at 25 °C[3] |
| Solubility in Water | 2,700 mg/L[1] | at 20 °C[1] |
| Solubility in Organic Solvents | Soluble[3] | |
| Vapor Pressure | 68.3 mmHg[1] | at 25 °C[1] |
| Vapor Density | 3.9 (Air = 1)[1] | |
| Refractive Index | 1.428[3] | at 20 °C/D[1] |
| Flash Point | 7 °C (44.6 °F)[3] | closed cup[3] |
| Autoignition Temperature | 1035 °F[5] | |
| Henry's Law Constant | 3.8 x 10⁻³ atm·m³/mol[4] | Estimated[4] |
Chemical Properties
1,1-Dichloropropane is a moderately reactive halogenated aliphatic compound. Its reactivity is influenced by the presence of the two chlorine atoms on the same carbon atom.
Stability and Reactivity
-
Stability : The compound is stable under normal conditions.[6]
-
Reactivity : Halogenated aliphatic compounds like 1,1-dichloropropane are moderately to very reactive. Their reactivity generally decreases as more hydrogen atoms are replaced by halogen atoms.
-
Incompatibilities : It is incompatible with strong oxidizing agents, strong bases, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[7] Vapors may form an explosive mixture with air.[6]
Decomposition
Upon heating, 1,1-dichloropropane decomposes, producing toxic fumes of hydrogen chloride and phosgene.[8] Thermal decomposition can also lead to the formation of 1-chloropropene.[2]
Synthesis
1,1-Dichloropropane can be synthesized by the reaction of propionaldehyde (B47417) with phosphorus pentachloride.[1] Another reported synthesis route involves the reaction of phenol (B47542) with dichloropropane in a two-phase mixture using a phase-transfer catalyst.[2]
Figure 1: Synthesis of 1,1-Dichloropropane.
Experimental Protocols
Detailed experimental protocols for determining the physical and chemical properties of substances are often governed by standardized methods, such as those published by ASTM International. Citing the full text of these standards is restricted due to copyright. However, the principles of these methods are described below.
Determination of Boiling Point
A common laboratory method for determining the boiling point of a liquid involves heating the substance and observing the temperature at which the vapor pressure of the liquid equals the external pressure.[9][10]
Figure 2: Boiling Point Determination Workflow.
Measurement of Aqueous Solubility
ASTM E1148 provides standard test methods for measuring the aqueous solubility of organic compounds.[1][11] The general principle involves creating a saturated solution of the compound in water at a constant temperature, allowing the system to reach equilibrium, and then measuring the concentration of the dissolved compound in the aqueous phase. This can be achieved through various analytical techniques such as gas chromatography or high-performance liquid chromatography.
Determination of Refractive Index
The refractive index of a liquid is typically measured using a refractometer. ASTM D1218 is a standard test method for determining the refractive index of hydrocarbon liquids.[12][13] The method involves placing a drop of the sample on the prism of the refractometer and measuring the angle at which light is refracted. The instrument is calibrated using a standard of known refractive index.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds. EPA Method 8240 is a relevant example for the analysis of volatile organics.[14] The sample is introduced into a gas chromatograph, where it is vaporized and separated based on the components' boiling points and affinities for the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification.
Reactivity and Logical Relationships
The reaction of 1,1-dichloropropane with aqueous sodium hydroxide (B78521) proceeds via a substitution reaction as the initial step, leading to the formation of propanal.[15][16]
Figure 3: Reaction Pathway with Aqueous NaOH.
Safety and Handling
1,1-Dichloropropane is a highly flammable liquid and vapor.[6] It is harmful if inhaled and causes skin and serious eye irritation.[6] It is also suspected of causing cancer.[6] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical.[15] It should be stored in a cool, well-ventilated area away from sources of ignition and incompatible materials.[8]
References
- 1. store.astm.org [store.astm.org]
- 2. Synthesis routes of 1,1-Dichloropropane [benchchem.com]
- 3. store.astm.org [store.astm.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. WTT- Under Construction Page [wtt-pro.nist.gov]
- 6. scribd.com [scribd.com]
- 7. 1,1-Dichloropropane | C3Cl2H6 | CID 6573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. store.astm.org [store.astm.org]
- 12. matestlabs.com [matestlabs.com]
- 13. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 14. 1,1-Dichloropropene | C3H4Cl2 | CID 11245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Solved: 6 1,1-dichloropropane reacts with aqueous sodium hydroxide in a series of steps to give pr [Chemistry] [gauthmath.com]
- 16. Answered: 1,1-dichloropropane reacts with aqueous sodium hydroxide in a series of steps to give propanal. NAOH(aq) CH,CH,CHCI, CH,CH,CHO Which term describes the first… | bartleby [bartleby.com]
